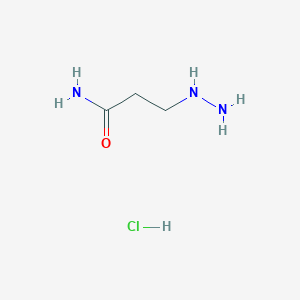
Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt is a bile acid derivative. Bile acids are synthesized in the liver and play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This compound is a taurine conjugate of cholic acid, which enhances its solubility and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt typically involves the conjugation of cholic acid with taurine. The process begins with the activation of cholic acid, usually through the formation of a cholic acid chloride intermediate. This intermediate then reacts with taurine in the presence of a base, such as sodium hydroxide, to form the desired taurine conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the hydroxyl groups, potentially altering the compound’s solubility and activity.
Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce keto derivatives, while reduction can yield alcohol derivatives.
Aplicaciones Científicas De Investigación
Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its role in bile acid metabolism and its effects on cellular processes.
Industry: The compound is used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt involves its interaction with bile acid receptors and transporters. It can modulate the activity of these receptors, influencing bile acid metabolism and cholesterol homeostasis. The compound also exhibits anti-apoptotic and neuroprotective effects by reducing endoplasmic reticulum stress and inhibiting apoptosis pathways .
Comparación Con Compuestos Similares
Similar Compounds
Taurocholic Acid Sodium Salt: Another taurine conjugate of cholic acid with similar solubility and biological activity.
Glycocholic Acid Sodium Salt: A glycine conjugate of cholic acid with different solubility properties.
Taurodeoxycholic Acid Sodium Salt: A taurine conjugate of deoxycholic acid with distinct biological effects.
Uniqueness
Tauro-(25R)-3α,7α,12α-trihydroxy-5β-cholestan-26-oic Acid Sodium Salt is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which influence its solubility, biological activity, and interaction with receptors and transporters.
Propiedades
Número CAS |
206111-65-1 |
|---|---|
Fórmula molecular |
C₂₉H₅₀NNaO₇S |
Peso molecular |
579.76 |
Sinónimos |
2-[[(3α,5β,7α,12α,25R)-3,7,12-Trihydroxy-26-oxocholestan-26-yl]amino]-ethanesulfonic Acid Monosodium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea](/img/structure/B1145703.png)
